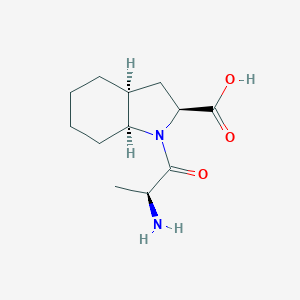

(2S,3aS,7aS)-1-((2S)-2-氨基丙酰基)八氢-1H-吲哚-2-羧酸

描述

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, also known as (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吲哚合成与分类

吲哚化合物,包括与“(2S,3aS,7aS)-1-((2S)-2-氨基丙酰基)八氢-1H-吲哚-2-羧酸”相关的化合物,由于其复杂的结构和生物活性,在有机化学中具有悠久的历史。吲哚的合成一直是广泛研究的主题,导致了各种合成方法的发展,这些方法被归类为九种战略方法。这种分类有助于研究人员驾驭合成领域,可能有助于开发具有增强生物或治疗特性的新化合物(Taber & Tirunahari,2011)。

羧酸对生物催化剂的抑制

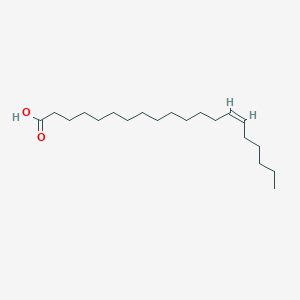

羧酸,包括“(2S,3aS,7aS)-1-((2S)-2-氨基丙酰基)八氢-1H-吲哚-2-羧酸”的衍生物,可以在低于工业发酵所需的浓度下抑制微生物生长。这种抑制作用对于生物可再生化学品的生产具有重要意义。了解这些机制对于开发代谢工程策略以创造用于工业应用的强大微生物菌株至关重要(Jarboe 等,2013)。

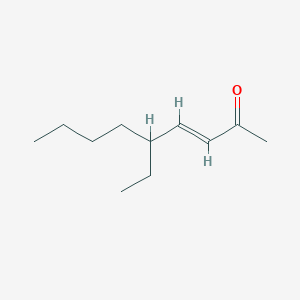

生物质衍生的乙酰丙酸在药物合成中的应用

乙酰丙酸(LEV)是一种关键的生物质衍生化学物质,突出了羧酸在药物合成中的潜力。其衍生物可用于合成多种化学物质,证明了羧酸如“(2S,3aS,7aS)-1-((2S)-2-氨基丙酰基)八氢-1H-吲哚-2-羧酸”在药物化学中的灵活性和实用性。LEV 在癌症治疗中的应用以及作为药物载体偶联物中的连接物,说明了类似羧酸在药物开发中更广泛的意义(Zhang 等,2021)。

肽研究中的自旋标记研究

自旋标记的使用,尤其是在肽的研究中,强调了新型氨基酸及其衍生物在生化研究中的重要性。自旋标记使 EPR 光谱等技术成为可能,提供了对肽动力学、结构以及与膜或其他生物分子的相互作用的见解。这一研究领域强调了将复杂氨基酸及其衍生物整合到肽中以进行高级研究的潜力(Schreier 等,2012)。

属性

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUJIVBXVYHWJX-XKNYDFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685523-06-2 | |

| Record name | 1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685523062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2S)-2-AMINOPROPANOYL)OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E0L880X1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)